molecular formula C22H16BrN3S B2598707 5-(4-Bromophenyl)sulfanyl-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine CAS No. 866136-23-4

5-(4-Bromophenyl)sulfanyl-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine

Cat. No. B2598707
CAS RN: 866136-23-4
M. Wt: 434.36
InChI Key: CSWHVRAKOMUOIA-UHFFFAOYSA-N
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Description

The compound “5-(4-Bromophenyl)sulfanyl-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazine ring, which is a type of heterocyclic compound. This ring is substituted with a 4-bromophenyl group, a 4-methylphenyl group, and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the sulfur atom, which is often involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom could increase its molecular weight and potentially its boiling point .

Scientific Research Applications

Chemical Structure and Properties

The compound 5-(4-Bromophenyl)sulfanyl-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine demonstrates intriguing chemical properties. A related compound, 4-({[4-amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone, has been analyzed for its crystal structure, revealing a planar triazine ring with specific dihedral angles to adjacent molecular structures. This analysis is significant as it helps understand the geometric and electronic properties of the triazine class of compounds, which are essential for their applications in scientific research (Fun et al., 2011).

Applications in Antitubercular Agents

Triazines, including derivatives similar to the compound , have been synthesized and evaluated for antitubercular activity. For instance, a series of triazines synthesized from 5-alkyl-1,3,4-thiadiazole-2-thioles showed promising in vitro antitubercular activity (Kidwai et al., 1998). This application is crucial as it offers a potential pathway for developing new antitubercular drugs.

Potential in Heterocyclization and Alkylation Reactions

Research on 5,6-diphenyl-1,2,4-triazine-3-thione, a compound closely related to 5-(4-Bromophenyl)sulfanyl-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine, indicates its use in alkylation and heterocyclization reactions. These reactions produce various derivatives with potential applications in medicinal chemistry and materials science (Rybakova et al., 2020).

Larvicidal and Antimicrobial Activities

Some novel triazinone derivatives, including those structurally similar to the compound in focus, have been found to exhibit larvicidal and antimicrobial activities. This indicates potential applications in pest control and as antimicrobial agents (Kumara et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could involve testing its efficacy and safety in biological systems .

properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3S/c1-15-7-9-17(10-8-15)21-24-22(27-19-13-11-18(23)12-14-19)20(25-26-21)16-5-3-2-4-6-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWHVRAKOMUOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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